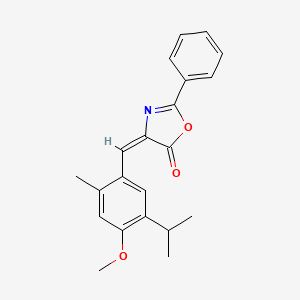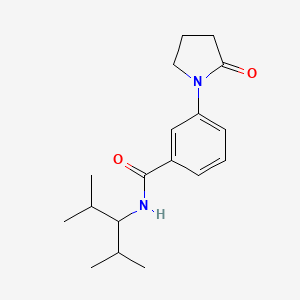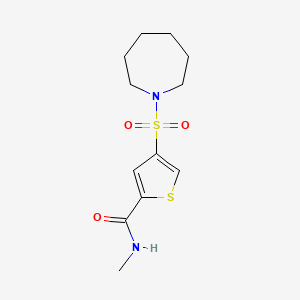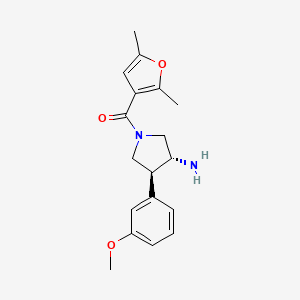
4-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a category of organic compounds known for their intricate synthesis processes and potential applicability in various fields such as materials science, pharmaceuticals, and chemical research. Compounds like these often exhibit unique chemical reactions and properties due to their complex molecular structures.
Synthesis Analysis
Research on similar compounds involves complex synthesis processes often including condensation reactions, ring formation, and the use of specific catalysts to achieve desired structural frameworks. For instance, synthesis processes involve reactions under reflux conditions, employing catalysts like acid catalysis or using specific reagents for nucleophilic substitution reactions (Alotaibi et al., 2018).
Molecular Structure Analysis
The molecular structure is typically confirmed using a variety of spectroscopic and analytical techniques including infrared spectroscopy, nuclear magnetic resonance (NMR), mass spectroscopy, and sometimes X-ray diffraction. These methods help elucidate the compound's structural framework, confirming the presence of specific functional groups and the overall molecular geometry (Beytur & Avinca, 2021).
Chemical Reactions and Properties
Compounds of this nature participate in a variety of chemical reactions, including nucleophilic additions, electrophilic substitutions, and ring-opening reactions. Their reactivity is influenced by the presence of electron-donating and electron-withdrawing groups, which can alter the compound's chemical behavior and reactivity pattern (Misra & Ila, 2010).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure can be determined through experimental studies. These properties are crucial for understanding the compound's stability, suitability for applications, and behavior under different conditions (Zhu & Qiu, 2011).
Aplicaciones Científicas De Investigación
Molecular and Electronic Properties
- A study by Beytur and Avinca (2021) explored the molecular, electronic, and spectroscopic properties of related heterocyclic compounds. They utilized Density Functional Theory (DFT) calculations to reveal parameters such as ionization potential, electron affinity, energy gap, and other electronic properties, which are essential in understanding the behavior of these compounds in various applications (Beytur & Avinca, 2021).
Synthesis and Spectroscopic Analysis
- Yüksek et al. (2005) described the synthesis and spectroscopic characterization of derivatives similar to the compound . Their work provides insights into the synthesis process and the effects of molecular structure on the properties of such compounds (Yüksek et al., 2005).
Anticancer Activity
- Research in 2020 highlighted the synthesis of oxazolone derivatives and their evaluation against various human cancer cell lines. This suggests potential applications of these compounds in developing anticancer therapies (Author, 2020).
Structure Elucidation
- A study by Alotaibi et al. (2018) focused on the synthesis and structure elucidation of a compound with a similar structure. Understanding the structural details of such compounds is crucial for their application in scientific research (Alotaibi et al., 2018).
Quantum Chemical Calculations
- Kotan and Yüksek (2021) conducted quantum chemical calculations for a similar molecule, providing valuable data on molecular properties like dipole moments, energy gaps, and electrostatic potential. Such information is vital for the application of these compounds in fields like materials science and pharmaceuticals (Kotan & Yüksek, 2021).
Propiedades
IUPAC Name |
(4E)-4-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-13(2)17-11-16(14(3)10-19(17)24-4)12-18-21(23)25-20(22-18)15-8-6-5-7-9-15/h5-13H,1-4H3/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXOBEAOHKQOMG-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C=C2C(=O)OC(=N2)C3=CC=CC=C3)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(6-isobutyl-2-methylpyrimidin-4-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5570424.png)

![1-(2,3-dihydro-1H-inden-2-yl)-4-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B5570455.png)
![N-[4-(4-morpholinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5570457.png)

![1-(4-methylphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]acetyl}-2-piperazinone](/img/structure/B5570465.png)

![1-(ethylsulfonyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5570484.png)
![1-[(5-nitro-2-thienyl)methyl]-4-piperidinol](/img/structure/B5570517.png)
![5-[(4-bromobenzyl)thio]-3-methyl-1H-1,2,4-triazole](/img/structure/B5570525.png)
![(3S*,4R*)-N,N-dimethyl-1-[(5-methyl-1-benzofuran-2-yl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5570529.png)

